Biochemical Potency: Direct Comparison with LY2811376 and AZD3839
In a cell-free enzymatic assay, BACE-1 inhibitor 1 demonstrates an IC50 of 56 nM against recombinant human BACE-1 [1]. This potency is intermediate within the class. For context, the first-generation non-peptidic inhibitor LY2811376 exhibits a significantly lower potency with an IC50 range of 239-249 nM . In contrast, the more advanced clinical candidate AZD3839 is more potent, with a Ki of 26.1 nM in a similar assay format . This positions BACE-1 inhibitor 1 as a useful tool for studies where a potency level between these extremes is desirable.
| Evidence Dimension | In vitro biochemical inhibition (IC50/Ki) |
|---|---|
| Target Compound Data | IC50 = 56 nM |
| Comparator Or Baseline | LY2811376: IC50 = 239-249 nM ; AZD3839: Ki = 26.1 nM |
| Quantified Difference | Approximately 4.3-fold more potent than LY2811376; approximately 2.1-fold less potent than AZD3839. |
| Conditions | Cell-free enzymatic assay using recombinant human BACE-1. |
Why This Matters
This specific potency level allows researchers to use BACE-1 inhibitor 1 as a bridge compound between weaker tool compounds and highly potent clinical leads, facilitating comparative pharmacology studies.
- [1] Adooq Bioscience. (2023). BACE-1 inhibitor 1 Datasheet. Catalog No. A19560. View Source
